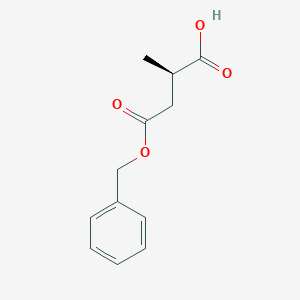
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. It is commonly referred to as methyl phenyl succinate and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of methyl phenyl succinate is not well understood, but it is believed to act as a nucleophile in various reactions. It can also act as a Lewis acid catalyst in certain reactions.
Effets Biochimiques Et Physiologiques
Methyl phenyl succinate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl phenyl succinate in lab experiments is its high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it challenging to work with in certain experiments.
Orientations Futures
1. Development of new synthetic methods for the preparation of methyl phenyl succinate.
2. Investigation of the mechanism of action of methyl phenyl succinate in various reactions.
3. Exploration of the potential pharmacological properties of methyl phenyl succinate.
4. Evaluation of the toxicity and safety of methyl phenyl succinate in animal models.
5. Development of new applications for methyl phenyl succinate in organic synthesis.
Méthodes De Synthèse
Methyl phenyl succinate can be synthesized through the esterification of succinic acid with methanol and benzyl alcohol using a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Methyl phenyl succinate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.
Propriétés
Numéro CAS |
143225-23-4 |
|---|---|
Nom du produit |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2R)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
VCTNZSZUTRPODK-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Synonymes |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



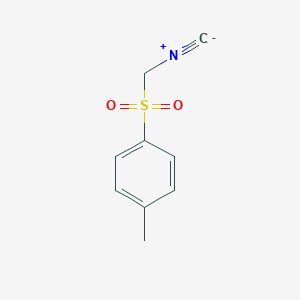
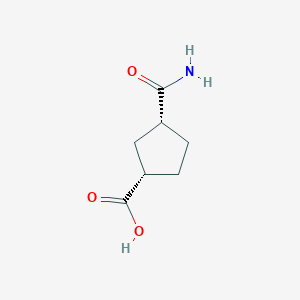
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
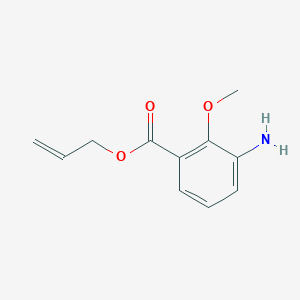
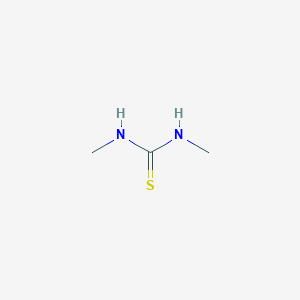
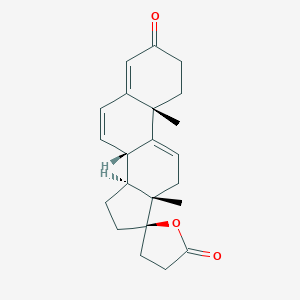
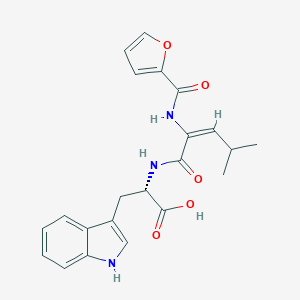

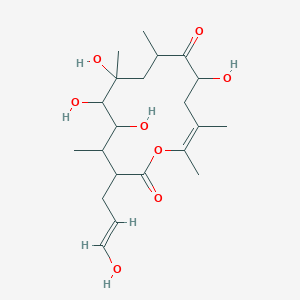
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
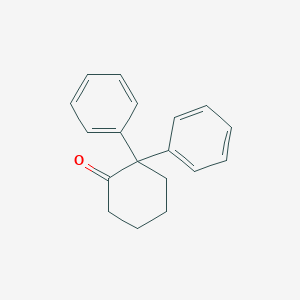
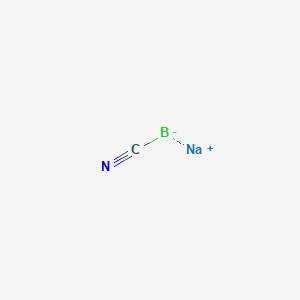
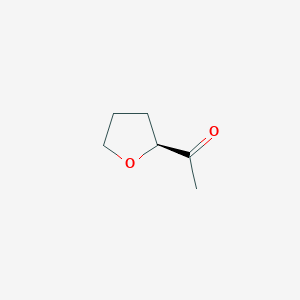
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)